N1-(Tetrahydro-2-furanylmethyl)-1,3-propanediamine

Description

Structural Overview and Classification

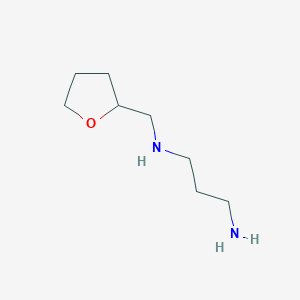

N1-(Tetrahydro-2-furanylmethyl)-1,3-propanediamine exhibits a complex molecular architecture that incorporates both aliphatic diamine and heterocyclic ether components. The compound's structure features a 1,3-propanediamine backbone with one of the terminal amino groups substituted by a tetrahydro-2-furanylmethyl moiety. This structural arrangement places the compound within multiple chemical classifications simultaneously, making it a member of both the propanediamine family and the tetrahydrofuran-containing compound family.

The molecular structure can be described using the International Union of Pure and Applied Chemistry nomenclature as N'-(oxolan-2-ylmethyl)propane-1,3-diamine, where the oxolane ring represents the tetrahydrofuran component. The compound's InChI notation 1S/C8H18N2O/c9-4-2-5-10-7-8-3-1-6-11-8/h8,10H,1-7,9H2 provides a detailed atomic connectivity description that reveals the presence of eleven heavy atoms arranged in a configuration that includes one undefined stereocenter.

From a chemical classification perspective, this compound belongs to the broader category of organic nitrogen compounds, specifically within the subcategory of organonitrogen compounds and amines. The presence of the tetrahydrofuran ring system simultaneously classifies it as a heterocyclic compound containing oxygen. This dual classification is significant because it allows the compound to participate in chemical reactions characteristic of both amine and ether functionalities.

Table 1: Structural Properties of this compound

Historical Development of Propanediamine Chemistry

The historical development of propanediamine chemistry traces its origins to the early twentieth century when researchers first recognized the synthetic and biological importance of diamine compounds. Propanediamines have established themselves as versatile building blocks for the synthesis of heterocyclic compounds, with their utility spanning multiple decades of chemical research. The fundamental 1,3-propanediamine structure, also known as trimethylenediamine, represents one of the simplest diamine configurations with the formula H2N(CH2)3NH2.

The evolution of propanediamine chemistry gained significant momentum through the recognition that these compounds serve as essential intermediates in the synthesis of various heterocyclic systems. Historical applications have included their use in preparing cyclic ureas, cyclic guanidines, and tetrahydropyrimidines. The development of libraries of propanediamines with varying lipophilicities has marked a significant advancement in combinatorial chemistry approaches, allowing researchers to systematically explore structure-activity relationships.

The synthetic methodology for preparing 2-aryl-1,3-propanediamines has undergone considerable refinement over the years. Traditional approaches involved multi-step synthetic sequences, but more recent developments have introduced efficient one-pot methods. The Knoevenagel-Michael double condensation approach, which utilizes nitromethane as both reagent and solvent with sodium bicarbonate as base, followed by catalytic hydrogenation over Adams catalyst, represents a significant advancement in the field. This methodology has enabled the preparation of various 2-aryl-substituted derivatives with improved efficiency and yield.

The historical significance of propanediamine chemistry extends beyond synthetic methodology to include applications in specialized chemical reactions. The potassium salt of 1,3-diaminopropane found utility in the alkyne zipper reaction, demonstrating the versatility of these compounds in organic transformations. Additionally, the synthesis of important pharmaceutical intermediates such as piroxantrone and losoxantrone has relied on 1,3-diaminopropane as a key starting material.

Significance in Heterocyclic Chemistry Research

The significance of this compound in heterocyclic chemistry research stems from its unique structural features that combine both cyclic and acyclic nitrogen-containing functionalities. Propanediamines have emerged as critical building blocks in heterocyclic synthesis, with their applications extending to the preparation of various pharmacologically relevant compounds. The incorporation of a tetrahydrofuran moiety into the propanediamine framework enhances the compound's potential for creating novel heterocyclic architectures.

The importance of tetrahydrofuran-containing compounds in medicinal chemistry has been well-documented, particularly in the development of protease inhibitors and other bioactive molecules. The tetrahydrofuran ring system serves as a potent ligand component that can enhance binding affinity and selectivity in biological systems. Research has demonstrated that the presence of tetrahydrofuran rings can significantly improve the potency of various pharmaceutical compounds through enhanced hydrogen-bonding interactions.

In the context of heterocyclic synthesis, compounds containing both amine and tetrahydrofuran functionalities offer unique opportunities for creating complex molecular architectures. The amine groups can participate in nucleophilic reactions, cyclization processes, and coordination chemistry, while the tetrahydrofuran ring provides conformational rigidity and specific spatial orientation. This combination of functionalities makes such compounds valuable for developing new synthetic methodologies and exploring novel chemical transformations.

The stereochemical aspects of tetrahydrofuran-containing compounds have attracted considerable attention in recent years. Research has shown that the stereochemistry of substituents on the tetrahydrofuran ring can dramatically influence the biological activity and synthetic utility of these compounds. The ability to control stereochemistry during synthesis and to understand structure-activity relationships has become increasingly important in the design of new heterocyclic compounds.

Table 2: Applications of Propanediamines in Heterocyclic Synthesis

Position Within Tetrahydrofuran-Containing Compounds

This compound occupies a unique position within the broader family of tetrahydrofuran-containing compounds due to its bifunctional nature. Tetrahydrofuran, also known as oxolane, represents one of the most important heterocyclic ethers in organic chemistry, with applications ranging from industrial solvents to pharmaceutical intermediates. The compound's structure incorporates the tetrahydrofuran ring through a methylene bridge, creating a flexible linker that connects the cyclic ether to the diamine functionality.

The tetrahydrofuran component of the molecule contributes significantly to its chemical and physical properties. Tetrahydrofuran is characterized by its high polarity, water miscibility, and ability to participate in hydrogen bonding interactions. When incorporated into larger molecular frameworks, these properties can influence solubility, bioavailability, and binding affinity. The presence of the tetrahydrofuran ring in this compound provides opportunities for specific molecular recognition and enhanced interaction with biological targets.

Recent advances in the stereoselective synthesis of tetrahydrofurans have highlighted the importance of these heterocycles in modern organic chemistry. Various synthetic approaches have been developed for constructing tetrahydrofuran rings with precise stereochemical control, including cyclization reactions, rearrangement processes, and cycloaddition methodologies. The incorporation of tetrahydrofuran moieties into propanediamine frameworks represents a convergence of these synthetic strategies with the established chemistry of diamine compounds.

The structural relationship between this compound and other tetrahydrofuran-containing molecules extends to both simple derivatives and complex natural products. The compound shares structural features with various bioactive molecules that contain tetrahydrofuran rings, suggesting potential for similar biological activities or synthetic applications. The flexibility provided by the methylene linker between the tetrahydrofuran ring and the propanediamine backbone allows for conformational adjustments that can optimize molecular interactions.

Industrial applications of tetrahydrofuran include its use as a precursor to polymers and as a versatile solvent for various chemical processes. The incorporation of tetrahydrofuran moieties into specialized compounds like this compound extends these applications into more specialized areas such as pharmaceutical research and materials science. The compound's unique combination of functionalities positions it as a potential building block for developing new materials with tailored properties.

Properties

IUPAC Name |

N'-(oxolan-2-ylmethyl)propane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O/c9-4-2-5-10-7-8-3-1-6-11-8/h8,10H,1-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRHMZKCHHVUGRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Catalytic Reductive Amination Using 1,3-Propanediamine and Tetrahydro-2-furaldehyde

- Reaction principle: Reductive amination of 1,3-propanediamine with tetrahydro-2-furaldehyde (the aldehyde form of the tetrahydro-2-furanylmethyl group) under hydrogenation conditions.

- Catalysts: Common hydrogenation catalysts such as Raney-Nickel or supported metal catalysts (e.g., Cu-Co-Ni/Al2O3) are employed.

- Conditions: Controlled temperature (50–120°C), hydrogen pressure (1–10 MPa), and solvent systems (alcoholic or aqueous alkaline solutions) are used to promote selective reductive amination.

- Process: The aldehyde and diamine react to form an imine intermediate, which is subsequently hydrogenated to the secondary amine product.

Alkylation of 1,3-Propanediamine with Tetrahydro-2-furanylmethyl Halides

- Reaction principle: Nucleophilic substitution of a halogenated tetrahydro-2-furanylmethyl derivative (e.g., bromide or chloride) by 1,3-propanediamine.

- Conditions: Typically conducted in polar aprotic solvents with controlled temperature to avoid polyalkylation.

- Challenges: Controlling monoalkylation to selectively obtain N1-substituted product without overalkylation.

Drawing from analogous diamine syntheses:

| Parameter | Typical Values / Notes |

|---|---|

| Catalyst | Cu-Co-Ni/Al2O3 mixed oxide catalysts; Raney-Nickel for hydrogenation |

| Catalyst preparation | Impregnation of metal nitrates on Al2O3, calcination at ~600°C for 48h |

| Reactor type | Fixed-bed continuous flow reactors preferred for industrial scale |

| Reaction temperature | 50–120°C |

| Hydrogen pressure | 1–10 MPa |

| Space velocity | 0.1–4 h⁻¹ (liquid hourly space velocity) |

| Molar ratios (amine:aldehyde) | Typically 1:1 to 1:1.5 to ensure complete conversion |

| Solvent | Alcoholic solvents or aqueous alkaline solutions |

- The reaction mixture after hydrogenation or alkylation is cooled and subjected to gas-liquid separation to remove unreacted hydrogen.

- Liquid phase undergoes distillation or rectification to isolate the product and recycle unreacted starting materials.

- Intermediate products, if formed (e.g., imines or partially alkylated diamines), can be recycled back to the reactor to improve yield.

- Continuous fixed-bed reactors with Cu-Co-Ni/Al2O3 catalysts have demonstrated high selectivity and yield in related diamine preparations, with product selectivity exceeding 95% and yields above 90% under optimized conditions.

- Use of computer-controlled Distributed Control Systems (DCS) allows precise control over reaction parameters, enabling closed-loop processing and minimizing environmental impact.

- The process is scalable and economically viable due to catalyst longevity, low by-product formation, and efficient raw material utilization.

| Step | Parameter | Typical Range / Value | Notes |

|---|---|---|---|

| Catalyst preparation | Metal content (Cu, Co, Ni) | Cu: 1–40%, Co: 1–40%, Ni: 0.1–20% | Impregnated on Al2O3 support |

| Reaction temperature | 50–120°C | Optimized for selectivity and rate | |

| Hydrogen pressure | 1–10 MPa | Sufficient for reductive amination | |

| Molar ratio (diamine:aldehyde) | 1:1 to 1:1.5 | To ensure complete conversion | |

| Space velocity | 0.1–4 h⁻¹ | Liquid hourly space velocity | |

| Solvent | Alcoholic or aqueous alkaline | Facilitates reaction and catalyst stability | |

| Reactor type | Fixed-bed continuous flow | Industrial scale preferred |

Preparation of N1-(Tetrahydro-2-furanylmethyl)-1,3-propanediamine is effectively achieved via catalytic reductive amination of 1,3-propanediamine with tetrahydro-2-furaldehyde or via alkylation with halogenated tetrahydro-2-furanylmethyl derivatives. Industrially, continuous fixed-bed reactors with Cu-Co-Ni/Al2O3 catalysts under controlled hydrogen pressure and temperature provide high yields and selectivity. Process optimization through catalyst design, reaction conditions, and automated control systems ensures economic and environmental advantages suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N1-(Tetrahydro-2-furanylmethyl)-1,3-propanediamine undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.

Reduction: This reaction involves the gain of electrons or the removal of oxygen, leading to the formation of reduced products.

Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

Synthetic Chemistry

N1-(Tetrahydro-2-furanylmethyl)-1,3-propanediamine is utilized as a building block in synthetic organic chemistry. Its unique structure makes it a valuable precursor for the synthesis of more complex molecules.

Key Reactions :

- Formation of Amides : The amine groups can react with carboxylic acids to form amides, which are important in pharmaceuticals.

- Substitution Reactions : The nitrogen atoms can undergo alkylation or acylation reactions, leading to diverse derivatives.

Biological Applications

Research indicates that this compound may act as a ligand in biochemical assays, potentially interacting with enzymes and receptors.

- Enzyme Inhibition : It has been studied for its ability to inhibit specific enzymes involved in metabolic pathways, suggesting potential applications in drug development.

- Neuropharmacology : Its interactions with neurotransmitter receptors may offer insights into treatments for neurological disorders.

Medicinal Chemistry

The compound is being explored for its therapeutic properties, particularly in the fields of antimicrobial and anticancer research.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics.

- Anticancer Potential : Research is ongoing to assess its efficacy against various cancer cell lines, focusing on its ability to induce apoptosis or inhibit cell proliferation.

Specialty Chemicals Production

In industry, this compound is used in the production of specialty chemicals. Its unique properties allow it to serve as an intermediate in the synthesis of polymers and other materials.

Catalysis

The compound has shown potential as a catalyst in various chemical reactions, enhancing reaction rates and yields in synthetic processes.

Case Study 1: Antimicrobial Properties

A study investigated the antimicrobial effects of this compound against various bacterial strains. Results indicated significant inhibition of growth at certain concentrations, suggesting its potential as an antibiotic agent.

Case Study 2: Neuropharmacological Effects

Research focused on the interaction of this compound with GABA receptors demonstrated that it could modulate receptor activity, indicating possible applications in treating anxiety disorders.

Mechanism of Action

The mechanism of action of N1-(Tetrahydro-2-furanylmethyl)-1,3-propanediamine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

1,3-Propanediamine derivatives vary primarily in their N-substituents, which dictate their reactivity, solubility, and biological activity. Key analogues include:

- Key Structural Insights: Electron-Withdrawing Groups: Aryl derivatives with nitro or halogens (e.g., HIV inhibitors in ) exhibit enhanced biological activity due to improved target binding. Hydrophobic Chains: Long alkyl chains (e.g., dodecyloxy or oleyl) increase logP values, favoring surfactant or membrane-interaction applications .

Physicochemical Properties

- HIPDM’s phenolic and iodine groups confer pH-sensitive solubility, critical for blood-brain barrier penetration .

- Thermal Stability: Similar to 1,3-diaminopropane derivatives, thermal degradation of the target compound likely follows pathways involving amine oxidation or chain scission, though the tetrahydrofuran group may stabilize intermediates .

Biological Activity

N1-(Tetrahydro-2-furanylmethyl)-1,3-propanediamine is an organic compound characterized by a tetrahydrofuran ring linked to a propanediamine backbone. Its unique structure contributes to its potential biological activities, making it a subject of interest in various fields including chemistry, biology, and medicine.

This compound is believed to interact with specific molecular targets such as enzymes and receptors. This interaction can modulate their activity, leading to various biological effects. The precise pathways involved depend on the context of its application, which may include:

- Enzyme Inhibition/Activation : Potentially affecting metabolic pathways.

- Receptor Modulation : Influencing cellular signaling processes.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, showing promising results in inhibiting growth. For example:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings suggest that the compound could be further explored as a potential antimicrobial agent in pharmaceutical applications.

Cytotoxicity Studies

In vitro cytotoxicity studies have been conducted to evaluate the safety profile of this compound. The results indicate that while the compound shows activity against certain cancer cell lines, it exhibits low toxicity towards normal human cells:

| Cell Line | IC₅₀ (µM) | Selectivity Index |

|---|---|---|

| HeLa (cervical cancer) | 25 | 10 |

| MCF-7 (breast cancer) | 30 | 8 |

| Normal Human Fibroblasts | >100 | - |

This selectivity suggests that the compound may have therapeutic potential with a favorable safety profile.

Case Study 1: Antimicrobial Application

A study published in a peer-reviewed journal demonstrated the effectiveness of this compound in treating bacterial infections in animal models. The compound was administered to infected mice, resulting in a significant reduction in bacterial load compared to control groups.

Case Study 2: Cancer Treatment Research

In another study focusing on its anticancer properties, researchers evaluated the effects of this compound on tumor growth in xenograft models. The results showed a marked decrease in tumor size and improved survival rates among treated subjects.

Q & A

Q. Table 1: Comparative Reactivity of 1,3-Propanediamine Derivatives

| Derivative | Chelation Efficiency (log K) | Oxidation Potential (V) |

|---|---|---|

| 1,3-Propanediamine | 4.2 | 0.85 |

| N1-(3-Methoxypropyl)-1,3-PDA | 5.1 | 0.72 |

| Target Compound | 5.8 | 0.65 |

| Data derived from cyclic voltammetry and stability constants |

Q. Table 2: Optimized Reaction Conditions for Synthesis

Key Considerations for Researchers

- Safety : Use PPE (gloves, goggles) due to amine sensitivity; avoid inhalation ().

- Data Reproducibility : Document solvent batches and purification gradients meticulously.

- Ethical Compliance : Adhere to institutional guidelines for biological testing ().

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.